3-Fluoropropyl methanesulfonate

Descripción general

Descripción

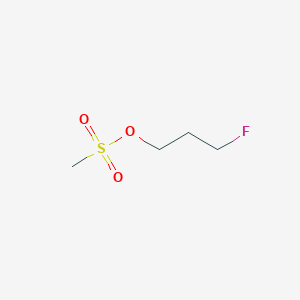

3-Fluoropropyl methanesulfonate: is an organic compound with the molecular formula C4H9FO3S and a molecular weight of 156.18 g/mol . It is a colorless liquid commonly used in organic synthesis and research applications. The compound is known for its reactivity and is often utilized as an intermediate in the preparation of various chemical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Fluoropropyl methanesulfonate can be synthesized through the reaction of 3-fluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves careful control of temperature, solvent, and reagent concentrations to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoropropyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents like or .

Elimination Reactions: These reactions can be induced by strong bases such as in solvents like .

Major Products:

Nucleophilic Substitution: The major products are typically substituted propyl derivatives, such as or .

Elimination Reactions: The major product is .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Fluoropropyl methanesulfonate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of the fluoropropyl group into target molecules, which can enhance their biological activity.

Medicinal Chemistry

One significant application of this compound is in the development of fluorinated drugs. For instance, it serves as a precursor in synthesizing non-radioactive analogs of γ-Tocotrienol (γ-T-3), a form of Vitamin E. This analog is crucial for studying Vitamin E biodistribution using positron emission tomography (PET) imaging techniques .

Fluorinated Drug Development

The compound has been employed in synthesizing [^18F]F-γ-T-3, which shows promise as an F-18 PET tracer for detailed in vivo studies of Vitamin E. The synthesis involves two steps: the formation of TsO-γ-T-3 followed by its reaction with [^18F]fluoride. The non-radioactive F-γ-T-3 is synthesized using this compound, demonstrating its importance in radiochemistry .

Case Study 1: Vitamin E Research

In a study aimed at understanding Vitamin E dynamics, researchers synthesized F-γ-T-3 using this compound. This non-radioactive analog allowed for comparative studies with radiolabeled versions, enhancing the understanding of Vitamin E's role in biological systems and its distribution within organisms .

Case Study 2: Fluorinated Polymers

The compound has also been utilized in producing specialty chemicals and materials, including fluorinated polymers and surfactants. These materials exhibit unique properties such as increased chemical resistance and improved thermal stability, making them valuable in various industrial applications.

Mecanismo De Acción

The mechanism of action of 3-fluoropropyl methanesulfonate involves the alkylation of nucleophilic sites in target molecules. The methanesulfonate group acts as a leaving group, allowing the fluoropropyl moiety to react with nucleophiles such as amines , alcohols , and thiols . This alkylation process can modify the chemical and biological properties of the target molecules .

Comparación Con Compuestos Similares

- 3-Chloropropyl methanesulfonate

- 3-Bromopropyl methanesulfonate

- 3-Iodopropyl methanesulfonate

Comparison:

- Reactivity: 3-Fluoropropyl methanesulfonate is generally less reactive than its chloro, bromo, and iodo counterparts due to the lower leaving group ability of the fluorine atom.

- Selectivity: The fluorine atom in this compound can impart unique selectivity in certain reactions, making it valuable for specific synthetic applications.

- Stability: The compound is more stable than its halogenated analogs, which can be advantageous in certain industrial processes .

Actividad Biológica

3-Fluoropropyl methanesulfonate (CAS Number: 372-04-3) is an organic compound with the molecular formula CHFOS and a molecular weight of 156.18 g/mol. It is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its biological activity is particularly significant due to its role as a precursor in the development of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

The biological activity of this compound is mainly attributed to its ability to undergo alkylation reactions. The methanesulfonate group serves as an effective leaving group, facilitating the reaction of the fluoropropyl moiety with nucleophilic sites in target molecules such as amines, alcohols, and thiols. This alkylation can significantly modify the chemical and biological properties of the target molecules, leading to enhanced pharmacological effects.

Applications in Drug Development

-

Synthesis of Fluorinated Drugs :

- This compound is used in synthesizing fluorinated analogs of existing drugs, which can improve their efficacy and safety profiles. For instance, it has been employed in developing non-radioactive analogs of γ-Tocotrienol (a form of Vitamin E) for PET imaging studies, allowing researchers to investigate Vitamin E biodistribution in vivo without using radioactive materials.

-

Chiral Fluorinated Alkyl Derivatives :

- Research has demonstrated that derivatives synthesized from this compound can effectively inhibit specific enzymes involved in metabolic pathways. For example, certain chiral derivatives have shown nanomolar potency against the enzyme RPE65, indicating potential applications in treating retinal diseases .

Toxicity and Safety

While the compound exhibits promising biological activities, understanding its toxicity profile is essential for safe application. Data on its safety and hazard classifications indicate that exposure should be managed carefully due to potential health risks associated with its chemical structure .

Case Study: Synthesis of Non-Radioactive γ-Tocotrienol Analog

In a study aimed at developing a non-radioactive analog of γ-Tocotrienol using this compound, researchers synthesized F-γ-T-3 as a key reagent. This analog was crucial for validating PET imaging techniques used to track Vitamin E distribution in living organisms. The synthesis involved several steps where this compound acted as a pivotal intermediate, showcasing its utility in biomedical research.

Case Study: Chiral Fluorinated Derivatives

Another investigation focused on synthesizing chiral fluorinated derivatives from this compound for potential therapeutic applications. The study revealed that these derivatives exhibited significant cytoprotective effects in vitro against toxic concentrations of all-trans-retinal in ARPE65 cells. This highlights the compound's potential role in developing treatments for retinal degenerative diseases .

Research Findings Summary Table

| Study | Objective | Findings |

|---|---|---|

| Synthesis of F-γ-Tocotrienol | Develop non-radioactive analog for PET imaging | Successfully synthesized F-γ-T-3; useful for studying Vitamin E biodistribution |

| Chiral Fluorinated Derivatives | Evaluate cytoprotective effects | Demonstrated significant cytoprotection in ARPE65 cells; potential application in retinal therapy |

Propiedades

IUPAC Name |

3-fluoropropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTJTTYHDNOOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289903 | |

| Record name | 3-Fluoropropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-04-3 | |

| Record name | 372-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoropropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Fluoropropyl methanesulfonate in studying Vitamin E?

A1: this compound serves as a key reagent in synthesizing a non-radioactive analog of γ-Tocotrienol (γ-T-3), a type of Vitamin E. [] This analog, F-γ-T-3, is crucial for comparison and validation purposes in studies utilizing positron emission tomography (PET) imaging to track Vitamin E distribution in living organisms. [] The research aimed to develop a method for studying Vitamin E biodistribution and dynamics in vivo, not for therapeutic purposes.

Q2: How does the synthesis of F-γ-T-3 using this compound contribute to Vitamin E research?

A2: The synthesis of F-γ-T-3 using this compound provides a non-radioactive counterpart to the radiolabeled [18F]F-γ-T-3 used in PET imaging. [] This is important for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.